molecular formula C30H36N4O3S2 B2701434 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 524683-23-6

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No. B2701434
CAS RN: 524683-23-6
M. Wt: 564.76
InChI Key: NOPRJLVVGVDYGS-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C30H36N4O3S2 and its molecular weight is 564.76. The purity is usually 95%.
BenchChem offers high-quality N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research into the anticancer properties of structurally related compounds has demonstrated promising results. For instance, novel indenopyridine derivatives, sharing a resemblance to the core structure , exhibited significant in vitro anticancer activity against breast cancer cell lines, with some compounds showing higher potency than reference drugs (Ghorab & Al-Said, 2012). This suggests the potential for compounds with similar structural features to be explored for their anticancer capabilities.

Selective Inhibition of Kinases

Compounds with structural elements similar to the one have been found to act as selective inhibitors for specific kinases. For example, substituted benzamides were identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), with one compound demonstrating excellent kinase selectivity and significant in vivo efficacy in tumor models (Borzilleri et al., 2006). This highlights the potential application of structurally similar compounds in targeting specific pathways involved in disease progression.

Melanoma Cytotoxicity

Alkylating benzamides with structural resemblance have shown cytotoxicity against melanoma cells, supporting their use for targeted drug delivery in melanoma therapy (Wolf et al., 2004). The efficacy of these compounds against melanoma suggests that similar structures could be synthesized and evaluated for their therapeutic potential against various cancer types.

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with functional groups indicative of potential activity, was found to be a potent, orally active histone deacetylase inhibitor with significant antitumor activity in vivo (Zhou et al., 2008). This points to the application of similar compounds in epigenetic modulation for cancer treatment.

properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O3S2/c1-21(2)17-34(18-22(3)4)39(36,37)25-12-10-24(11-13-25)29(35)32-30-27(16-31)26-14-15-33(20-28(26)38-30)19-23-8-6-5-7-9-23/h5-13,21-22H,14-15,17-20H2,1-4H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPRJLVVGVDYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide

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